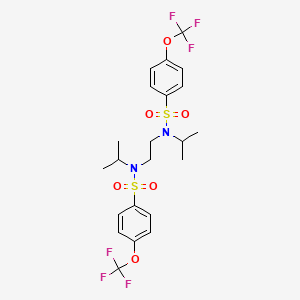![molecular formula C14H12N2O2S B2538835 1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1279863-30-7](/img/structure/B2538835.png)
1-tosyl-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tosyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known as pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-tosyl-1H-pyrrolo[3,2-c]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a starting material such as 5-bromo-7-azaindole can undergo a one-step substitution reaction to yield the desired compound . The reaction typically involves the use of strong bases like potassium hydroxide or sodium hydroxide, or milder bases like triethylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-tosyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki cross-coupling reactions and Buchwald-Hartwig coupling reactions to form C-C and C-N bonds, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Bases: Potassium hydroxide, sodium hydroxide, triethylamine.
Catalysts: 4-dimethylaminopyridine (DMAP), palladium catalysts for coupling reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and 1,4-dioxane.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further modified to develop novel compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-tosyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential anticancer agents.
Biological Studies: The compound is used in studies involving tubulin polymerization and microtubule dynamics, which are crucial for understanding cell division and cancer progression.
Chemical Biology: It is employed in the design and synthesis of molecular probes for studying biological pathways and interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-tosyl-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, certain derivatives act as colchicine-binding site inhibitors, disrupting tubulin polymerization and microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound forms hydrogen bonds with key amino acids in the colchicine-binding site, such as threonine and asparagine, which are critical for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the bromine and tosyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have been studied for their potent activities against FGFRs and other biological targets.
Uniqueness
1-tosyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of the tosyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-2-4-13(5-3-11)19(17,18)16-9-7-12-10-15-8-6-14(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIJYRIINMOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)



![14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2538760.png)
![4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2538763.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)
![{[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2538772.png)

